molecular formula C6H12N2O2 B6179502 (1-nitrosopiperidin-4-yl)methanol CAS No. 2416858-89-2

(1-nitrosopiperidin-4-yl)methanol

Cat. No.: B6179502
CAS No.: 2416858-89-2
M. Wt: 144.2
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Description

(1-Nitrosopiperidin-4-yl)methanol is an organic compound characterized by a piperidine ring substituted with a nitroso group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-nitrosopiperidin-4-yl)methanol typically involves the nitrosation of piperidine derivatives. One common method includes the reaction of piperidine with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Nitrosopiperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitroso group can be reduced to an amine group under appropriate conditions.

    Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Formation of piperidine-4-carboxylic acid or piperidine-4-aldehyde.

    Reduction: Formation of (1-aminopiperidin-4-yl)methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(1-Nitrosopiperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1-nitrosopiperidin-4-yl)methanol involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that affect their function. This compound may also generate reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

    (1-Nitrosopiperidin-2-yl)methanol: Similar structure but with the nitroso group at a different position.

    (1-Nitrosopiperidin-3-yl)methanol: Another positional isomer with distinct chemical properties.

    (1-Nitrosopiperidin-4-yl)ethanol: Similar compound with an ethyl group instead of a hydroxymethyl group.

Uniqueness: (1-Nitrosopiperidin-4-yl)methanol is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both nitroso and hydroxymethyl groups provides a versatile platform for further chemical modifications and functionalization.

Properties

CAS No.

2416858-89-2

Molecular Formula

C6H12N2O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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